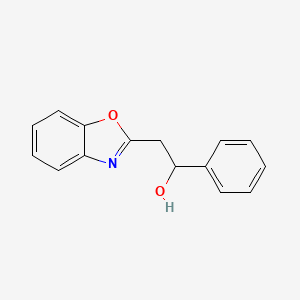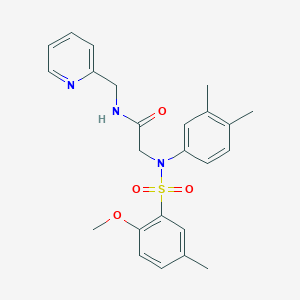![molecular formula C17H18N6OS2 B4225953 7-(3,5-dimethylpyrazol-1-yl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B4225953.png)
7-(3,5-dimethylpyrazol-1-yl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione
Overview
Description
The compound 5-(3,5-dimethyl-1H-pyrazol-1-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a complex heterocyclic molecule It features multiple fused rings, including pyrazole, pyrano, thieno, triazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone. Subsequent steps involve the formation of the pyrano, thieno, triazolo, and pyrimidine rings through various cyclization and condensation reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazolo and pyrimidine rings can undergo reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple reactive sites allow for further functionalization, making it useful in the development of new materials and catalysts .
Biology
In biological research, the compound’s unique structure allows it to interact with various biological targets.
Medicine
In medicine, the compound’s ability to modulate biological pathways makes it a candidate for therapeutic applications. Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies .
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and triazolo rings can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyrano, thieno, triazolo, and pyrimidine rings. Examples include:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with applications in catalysis and materials science.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol lies in its complex fused ring system, which imparts unique chemical and biological properties. Its multiple reactive sites and ability to interact with various biological targets make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS2/c1-8-5-9(2)23(21-8)15-18-14-12(13-19-20-16(25)22(13)15)10-6-17(3,4)24-7-11(10)26-14/h5H,6-7H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJGKDDMQZAZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C4=C(S3)COC(C4)(C)C)C5=NNC(=S)N52)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4225874.png)
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4225879.png)
![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225884.png)

![N-(isoquinolin-5-ylmethyl)-N-methyl-6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4225904.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-(2-methylphenyl)propanamide](/img/structure/B4225917.png)

![N',N'-dimethyl-N-(7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)propane-1,3-diamine](/img/structure/B4225935.png)
![Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225943.png)
![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4225946.png)
![methyl 4-methyl-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4225955.png)
![N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride](/img/structure/B4225956.png)
![N-(3-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225959.png)
![{4-[2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4225966.png)
